molecular formula C19H18N4O2S B2413301 N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1021266-59-0

N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2413301
CAS No.: 1021266-59-0
M. Wt: 366.44
InChI Key: ITTBTHNKHVAKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a synthetic organic compound featuring a thiazole core, a prominent scaffold in medicinal chemistry. This molecule is characterized by a benzamide group and a pyridin-2-ylmethylamino propyl chain, which may influence its physicochemical properties and biomolecular interactions. Thiazole derivatives are extensively investigated in pharmaceutical research for their diverse biological activities. Compounds with similar structural motifs, particularly those containing the thiazole ring, have demonstrated significant potential in areas such as anticancer research, where they may act by inducing apoptosis and autophagy in resistant cancer cell lines . Furthermore, thiazole-based molecules are actively studied as potential anti-inflammatory agents, with mechanisms that may involve the modulation of enzyme pathways like COX and LOX . The pyridine heterocycle, used as a bioisostere for a benzene ring, is a common feature in drug design due to its ability to improve pharmacokinetic properties and participate in hydrogen bonding within biological targets . This product is presented as a key intermediate or reference standard for non-clinical research applications. It is intended for use in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block for the synthesis of more complex chemical entities. Researchers in drug discovery can utilize this compound to explore new chemical space and develop novel bioactive molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[4-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-17(21-12-15-8-4-5-11-20-15)10-9-16-13-26-19(22-16)23-18(25)14-6-2-1-3-7-14/h1-8,11,13H,9-10,12H2,(H,21,24)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTBTHNKHVAKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H17N4O2S
  • Molecular Weight : 384.4 g/mol
  • CAS Number : 1021218-63-2

The compound features a thiazole ring, a benzamide moiety, and a pyridine substituent, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazole and benzamide exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. In vitro evaluations indicated that certain derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Compound TypeMIC (μg/mL)Reference
Thiazole Derivative3.12MDPI Study
Benzamide Derivative10ResearchGate
Control (Ciprofloxacin)2MDPI Study

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. These include:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which is crucial for various signaling pathways involved in cellular responses.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit key enzymes involved in bacterial metabolism, leading to cell death.

Study 1: Antibacterial Efficacy

A study published in MDPI evaluated several thiazole derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that the thiazole-benzamide derivative exhibited potent antibacterial activity with an MIC value of 3.12 μg/mL against S. aureus, indicating its potential as a lead compound for developing new antibiotics .

Study 2: Antitubercular Activity

Another research effort focused on the antitubercular properties of similar compounds, revealing that certain derivatives inhibited the growth of Mycobacterium tuberculosis with an MIC as low as 5 µM. This suggests that modifications to the thiazole or benzamide structures may enhance their efficacy against tuberculosis .

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring, a benzamide moiety, and a pyridine group, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide. Compounds in this category have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In vitro studies demonstrated that derivatives of thiazole exhibit promising antimicrobial activity. For instance, compounds derived from similar thiazole structures were evaluated using the disc diffusion method against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .

Anticancer Properties

Thiazole-based compounds have also been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Case Study: Anticancer Screening

In a study evaluating the anticancer effects of thiazole derivatives, compounds similar to this compound were tested against human breast adenocarcinoma cell lines (MCF7). The results indicated that certain derivatives exhibited significant cytotoxicity, leading to cell death through apoptotic pathways .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between these compounds and their biological targets. For example, computational analyses have shown that thiazole derivatives can effectively bind to specific receptors involved in cancer progression, enhancing their potential as therapeutic agents.

Data Table: Binding Affinities

CompoundTarget ProteinBinding Affinity (kcal/mol)
Compound AProtein X-9.5
Compound BProtein Y-8.7
N-(4-(3-oxo...Protein Z-9.1

This table summarizes hypothetical binding affinities derived from molecular docking studies, indicating strong interactions that may correlate with biological activity.

Q & A

Basic: What are the common synthetic routes for synthesizing this compound and structurally related thiazole derivatives?

Methodological Answer:
The synthesis of benzamide-thiazole derivatives typically involves multi-step reactions, including:

  • Amide coupling : Acid derivatives (e.g., benzoyl chloride) react with thiazole-containing amines under nitrogen atmosphere, often using coupling agents like EDCI or HOBt .
  • Thiazole ring formation : Cyclization of thioureas with α-halo ketones or via Hantzsch thiazole synthesis. For example, tert-butyl carbamate intermediates are used to protect amines during synthesis .
  • Purification : Column chromatography and recrystallization (e.g., ethyl acetate/hexane mixtures) achieve >98% purity, validated by HPLC .

Basic: Which spectroscopic techniques are employed to confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., pyridylmethyl protons at δ 8.5–9.0 ppm, thiazole carbons at ~160–170 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z = 455.5 for C22H21N3O6S derivatives) .
  • HPLC : Quantifies purity (>98%) and retention time consistency .

Advanced: How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency, while ethanol/water mixtures improve cyclization .
  • Catalyst screening : Copper iodide (CuI) and (S)-proline boost azide-alkyne cycloaddition yields in thiazole functionalization .
  • Temperature control : Reflux at 80–100°C for 12–24 hours minimizes side reactions in heterocycle formation .

Advanced: What strategies address stereochemical challenges in synthesizing chiral centers?

Methodological Answer:

  • Chiral auxiliaries : Use of (S)-proline or Boc-protected amines ensures enantiomeric purity during amide bond formation .
  • Stereoselective crystallization : Diastereomeric salts (e.g., with tartaric acid) resolve racemic mixtures of tetrahydronaphthalen-1-yl derivatives .
  • HPLC chiral columns : Validate enantiopurity (e.g., >99% ee for (S)-configured thiazoles) .

Advanced: How do researchers validate biological activity through structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent variation : Compare analogues with modified pyridylmethyl groups (e.g., 4-fluorobenzyl vs. 3,4,5-trimethoxybenzamido) to assess potency shifts .
  • In vitro assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
  • Computational docking : Align compound conformations with protein active sites (e.g., using PubChem’s SMILES/InChI data for molecular modeling) .

Advanced: How to resolve contradictions in spectral data or unexpected byproducts?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing thiazole C-H couplings from aromatic protons) .
  • Tandem MS/MS : Identifies fragmentation patterns of byproducts (e.g., dehalogenation or oxidation artifacts) .
  • Kinetic studies : Monitor reaction intermediates via time-resolved IR to pinpoint side-reaction pathways .

Advanced: What in silico methods predict physicochemical properties and target interactions?

Methodological Answer:

  • Lipinski’s Rule of Five : Assess drug-likeness using computed LogP (<5), hydrogen bond donors/acceptors (≤10 total) .
  • Molecular dynamics (MD) simulations : Model membrane permeability using polar surface area (PSA < 140 Ų) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity (e.g., HOMO/LUMO gaps for electrophilic thiazoles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.